molecular formula C21H19N3OS B11765921 4-(2,3-Dimethylphenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol

4-(2,3-Dimethylphenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11765921
M. Wt: 361.5 g/mol
InChI Key: WXRVFZXMNLNKEK-UHFFFAOYSA-N
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Description

4-(2,3-Dimethylphenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a naphthalen-1-yloxy group, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dimethylphenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2,3-dimethylphenylhydrazine with naphthalen-1-ylmethanol in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then subjected to cyclization with thiourea under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dimethylphenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogenated compounds, base catalysts.

Major Products Formed

Scientific Research Applications

4-(2,3-Dimethylphenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(2,3-Dimethylphenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and affecting cellular processes. The triazole ring plays a crucial role in its binding affinity and specificity, allowing it to modulate various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,3-Dimethylphenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol stands out due to the presence of both the dimethylphenyl and naphthalen-1-yloxy groups, which confer unique chemical and biological properties. These structural features enhance its potential for diverse applications in scientific research and industry .

Properties

Molecular Formula

C21H19N3OS

Molecular Weight

361.5 g/mol

IUPAC Name

4-(2,3-dimethylphenyl)-3-(naphthalen-1-yloxymethyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C21H19N3OS/c1-14-7-5-11-18(15(14)2)24-20(22-23-21(24)26)13-25-19-12-6-9-16-8-3-4-10-17(16)19/h3-12H,13H2,1-2H3,(H,23,26)

InChI Key

WXRVFZXMNLNKEK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=NNC2=S)COC3=CC=CC4=CC=CC=C43)C

Origin of Product

United States

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